molecular formula C25H15ClO5 B11140922 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate

Cat. No.: B11140922
M. Wt: 430.8 g/mol
InChI Key: CCNZNRUGWYXXLW-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of chromenylmethylene derivatives This compound is characterized by its unique structure, which includes a chromene ring, a benzofuran ring, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromen-3-ylmethylene with 3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. Microwave-assisted conditions can be optimized by adjusting the reaction time, solvent, and substrate concentrations. This method allows for the efficient production of ester and amide derivatives containing furan rings .

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2-chlorobenzoate is unique due to its combination of chromene, benzofuran, and chlorobenzoate moieties.

Properties

Molecular Formula

C25H15ClO5

Molecular Weight

430.8 g/mol

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate

InChI

InChI=1S/C25H15ClO5/c26-20-7-3-2-6-18(20)25(28)30-17-9-10-19-22(13-17)31-23(24(19)27)12-15-11-16-5-1-4-8-21(16)29-14-15/h1-13H,14H2/b23-12-

InChI Key

CCNZNRUGWYXXLW-FMCGGJTJSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.